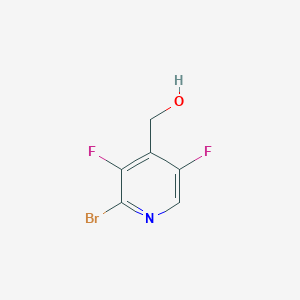
(2-Bromo-3,5-difluoropyridin-4-yl)methanol
描述
准备方法
Specific synthetic routes and reaction conditions can vary, but they generally include the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反应分析
(2-Bromo-3,5-difluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, leading to the formation of substituted pyridine derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methanol group to a carboxylic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the bromine atom to a hydrogen atom.
科学研究应用
(2-Bromo-3,5-difluoropyridin-4-yl)methanol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Bromo-3,5-difluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the nature of the target
相似化合物的比较
(2-Bromo-3,5-difluoropyridin-4-yl)methanol can be compared with other similar compounds such as:
- (2-Chloro-3,5-difluoropyridin-4-yl)methanol
- (2-Iodo-3,5-difluoropyridin-4-yl)methanol
- (2-Bromo-3,5-dichloropyridin-4-yl)methanol
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications . The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical properties and biological activities.
生物活性
(2-Bromo-3,5-difluoropyridin-4-yl)methanol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
The compound has the following chemical structure:
- Molecular Formula : C7H6BrF2N
- CAS Number : 2306265-44-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of various enzymes and receptors. The compound's bromine and fluorine substituents enhance its lipophilicity and alter its interaction with biological membranes, potentially affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens were found to be in the low micromolar range, suggesting potent antibacterial activity .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies reveal that it inhibits the growth of various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported to be around 200 µM for HeLa cells, indicating a moderate antiproliferative effect.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of MRSA. The researchers utilized a broth microdilution method to determine MIC values. The results indicated an MIC of 32 µg/mL against MRSA, showcasing its potential as a therapeutic agent against antibiotic-resistant bacteria.
Case Study 2: Anticancer Activity
Another study focused on the compound's anticancer properties involved treating A549 cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell viability, with an IC50 value calculated at 180 µM after 48 hours of treatment. Flow cytometry analyses indicated that the compound induces apoptosis in these cells through the activation of caspase pathways .
Research Findings
属性
IUPAC Name |
(2-bromo-3,5-difluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVDTCYFGWIWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















